N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide
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Overview
Description
N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide is a complex organic compound with the molecular formula C29H26Cl2N2O4S. This compound is notable for its unique structure, which includes a carbazole moiety, a hydroxypropyl group, and a methoxyphenyl group, all linked to a benzenesulfonamide core. It has a molecular weight of 569.512 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide typically involves multiple steps. The process begins with the preparation of the carbazole derivative, which is then reacted with appropriate reagents to introduce the hydroxypropyl and methoxyphenyl groups. The final step involves the sulfonation of the benzene ring to form the benzenesulfonamide core .
Industrial Production Methods
standard organic synthesis techniques, including the use of high-purity reagents and controlled reaction conditions, are essential to ensure the desired product’s purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the carbazole ring.
Substitution: The chlorine atoms on the carbazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield ketones or aldehydes, while substitution of the chlorine atoms can introduce various functional groups, leading to a wide range of derivative compounds .
Scientific Research Applications
N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Limited industrial applications, primarily in research and development settings.
Mechanism of Action
The mechanism of action of N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The carbazole moiety can intercalate with DNA, affecting gene expression and protein synthesis. The hydroxypropyl and methoxyphenyl groups can enhance the compound’s solubility and binding affinity to target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide
- N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-phenylbenzenesulfonamide
- N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-N,4-dimethylbenzenesulfonamide
Uniqueness
N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxypropyl and methoxyphenyl groups enhances its solubility and reactivity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C29H26Cl2N2O4S |
---|---|
Molecular Weight |
569.5 g/mol |
IUPAC Name |
N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C29H26Cl2N2O4S/c1-19-3-11-25(12-4-19)38(35,36)33(22-7-9-24(37-2)10-8-22)18-23(34)17-32-28-13-5-20(30)15-26(28)27-16-21(31)6-14-29(27)32/h3-16,23,34H,17-18H2,1-2H3 |
InChI Key |
RAEPSNLFIXDABR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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